IKCa Channel Blockade Potency: Quindecamine (UCL 1407) Demonstrates 2.1-Fold Superior Potency to the Closest Monoquaternary Congener
Quindecamine (UCL 1407) exhibited an IC50 of 0.85 ± 0.06 μM (mean ± s.d. mean) for blocking intermediate-conductance Ca2+-activated K+ (IKCa) channels in rabbit erythrocytes, making it the most potent compound among the nine bis-quinolinyl and bis-quinolinium compounds tested [1]. In direct comparison, the monoquaternary congener UCL 1440 ((1-[N-[1-(3,5-dimethoxybenzyl)-2-methylquinolinium-4-yl]amino]-10-[N′-(2-methylquinolinium-4-yl)amino]decane trifluoroacetate) showed an IC50 of 1.8 ± 0.1 μM [1]. Quindecamine was approximately 2.1-fold more potent than UCL 1440. The bisquaternary UCL 1438 was even less potent with an IC50 of 2.7 ± 0.3 μM, representing a 3.2-fold potency advantage for Quindecamine [1].
| Evidence Dimension | IKCa channel blockade potency (IC50) |
|---|---|
| Target Compound Data | 0.85 ± 0.06 μM |
| Comparator Or Baseline | UCL 1440 (monoquaternary congener): 1.8 ± 0.1 μM; UCL 1438 (bisquaternary congener): 2.7 ± 0.3 μM |
| Quantified Difference | Quindecamine 2.1-fold more potent than UCL 1440; 3.2-fold more potent than UCL 1438 |
| Conditions | Rabbit erythrocyte IKCa channel assay; Ca2+ ionophore A23187 (2 μM); hematocrit 1%; low K+ solution (0.12–0.17 mM); K+-sensitive electrode monitoring of K+ efflux |
Why This Matters
Superior potency at the same target channel translates to lower compound consumption, reduced solvent/DMSO exposure in cellular assays, and potentially fewer off-target effects at equivalent functional blockade concentrations, making Quindecamine the preferred tool compound for IKCa channel studies.
- [1] Malik-Hall M, Ganellin CR, Galanakis D, Jenkinson DH. Compounds that block both intermediate-conductance (IKCa) and small-conductance (SKCa) calcium-activated potassium channels. Br J Pharmacol. 2000;129(7):1431-1438. doi:10.1038/sj.bjp.0703233. View Source
